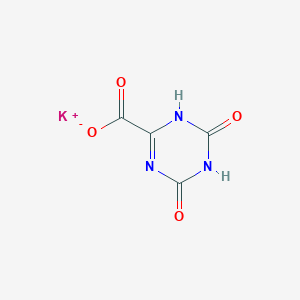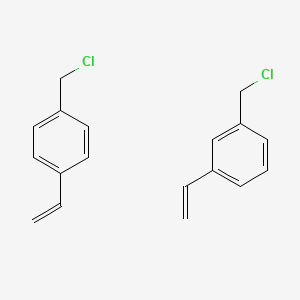
lithium;tri(butan-2-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound lithium;tri(butan-2-yl)boranuide, also known as lithium tri-sec-butyl(hydrido)borate, is an organoboron compound with the chemical formula Li[(CH3CH2CH(CH3))3BH]. It is a colorless salt typically dispensed as a solution in tetrahydrofuran (THF). This compound is particularly basic and bulky, making it useful for stereoselective reduction of ketones .
Méthodes De Préparation
The synthesis of lithium tri-sec-butyl(hydrido)borate involves the reaction of lithium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The industrial production method involves the following steps:
Preparation of Tri-sec-butylborane: This is achieved by the hydroboration of 1-butene with diborane.
Reaction with Lithium Hydride: The tri-sec-butylborane is then reacted with lithium hydride in THF to produce lithium tri-sec-butyl(hydrido)borate.
Analyse Des Réactions Chimiques
Lithium tri-sec-butyl(hydrido)borate undergoes several types of chemical reactions:
Reduction: It is primarily used for the reduction of ketones to alcohols. The reaction proceeds via the delivery of a hydride equivalent to the carbonyl carbon, followed by hydrolytic workup to yield the alcohol.
Selective Reduction: Under certain conditions, it can selectively reduce enones by conjugate addition of hydride due to the steric hindrance experienced at the carbonyl carbon relative to the β-position.
Reagents and Conditions: Common reagents include THF as the solvent, and the reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen interference.
Applications De Recherche Scientifique
Lithium tri-sec-butyl(hydrido)borate has several applications in scientific research:
Mécanisme D'action
The mechanism by which lithium tri-sec-butyl(hydrido)borate exerts its effects involves the delivery of a hydride ion to the electrophilic carbonyl carbon of ketones or enones. The bulky nature of the tri-sec-butyl groups provides steric hindrance, which influences the selectivity of the reduction process. The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of lithium alkoxide intermediates, which are subsequently hydrolyzed to yield the corresponding alcohols .
Comparaison Avec Des Composés Similaires
Lithium tri-sec-butyl(hydrido)borate can be compared with other similar compounds such as sodium tri-sec-butyl(hydrido)borate (N-selectride) and potassium tri-sec-butyl(hydrido)borate (K-selectride). These compounds have similar structures but differ in the cation present:
K-selectride: Contains potassium as the cation and is also used for reduction reactions with varying selectivity.
The uniqueness of lithium tri-sec-butyl(hydrido)borate lies in its high selectivity and efficiency in reducing ketones and enones, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
lithium;tri(butan-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKNTZKEFMEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BLi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














